N-Acetyl-L-leucine-p-nitroanilide N-Acetyl-L-leucine-p-nitroanilide
Brand Name: Vulcanchem
CAS No.: 19746-40-8
VCID: VC21537122
InChI: InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1
SMILES: CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol

N-Acetyl-L-leucine-p-nitroanilide

CAS No.: 19746-40-8

Cat. No.: VC21537122

Molecular Formula: C14H19N3O4

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-leucine-p-nitroanilide - 19746-40-8

CAS No. 19746-40-8
Molecular Formula C14H19N3O4
Molecular Weight 293.32 g/mol
IUPAC Name (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
Standard InChI InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1
Standard InChI Key SLJKQHDBYBGOMH-ZDUSSCGKSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
SMILES CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Chemical Identity and Properties

Nomenclature and Identification

N-Acetyl-L-leucine-p-nitroanilide is known by several systematic and common names in scientific literature. This compound is registered with CAS number 19746-40-8 and is cataloged in chemical databases with specific identifiers . The compound is also referred to by alternative names including Acetyl-L-leucine 4-nitroanilide and (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide in scientific publications and commercial sources .

Structural Characteristics

The molecular structure of N-Acetyl-L-leucine-p-nitroanilide features an N-acetyl group attached to the amino acid leucine, along with a p-nitroanilide moiety . The compound has a molecular formula of C14H19N3O4 and a precisely calculated molecular weight of 293.32 g/mol . Its structural configuration includes the L-isomer of leucine, which maintains the biological significance of the compound in enzymatic reactions.

Physical Properties

N-Acetyl-L-leucine-p-nitroanilide typically appears as a white to off-white solid powder . The compound demonstrates solubility primarily in organic solvents, which facilitates its use in various laboratory applications and biochemical assays . The presence of the nitro group in the aniline portion contributes to its distinctive spectroscopic properties, allowing for straightforward detection and quantification in experimental settings.

Biochemical Role and Mechanism

Function as Enzyme Substrate

N-Acetyl-L-leucine-p-nitroanilide serves as a specific substrate for proteolytic enzymes, particularly leucine aminopeptidase . When this compound interacts with these enzymes, it undergoes hydrolysis, leading to the release of p-nitroaniline, which can be measured spectrophotometrically . This property makes the compound invaluable for quantitative assessment of enzyme activity in biochemical research and clinical diagnostics.

Molecular Interaction Mechanism

The molecular mechanism of N-Acetyl-L-leucine-p-nitroanilide involves its interaction with the active site of proteolytic enzymes. During this process, the compound binds to the enzyme's active site where the peptide bond between the leucine residue and p-nitroaniline undergoes cleavage. This interaction is specific and allows for the precise measurement of enzyme kinetics and activity levels in experimental systems.

Cellular Pathways Involvement

This compound influences various cellular processes by functioning as a substrate for enzymes involved in protein degradation. In cellular assays, N-Acetyl-L-leucine-p-nitroanilide is utilized to monitor the activity of proteases, thereby providing insights into protein turnover and degradation pathways. These pathways are fundamental to numerous biological processes, including cell growth, differentiation, and homeostasis.

Research Applications

Enzymatic Activity Measurement

The primary research application of N-Acetyl-L-leucine-p-nitroanilide lies in enzyme assays, particularly for measuring the activity of leucine aminopeptidase and other proteolytic enzymes . The hydrolysis of this compound by specific enzymes releases p-nitroaniline, which can be detected spectrophotometrically at approximately 405 nm. This property enables researchers to develop sensitive and quantitative assays for enzyme activity assessment.

Protein Degradation Studies

N-Acetyl-L-leucine-p-nitroanilide serves as an important tool in studies involving protein-ligand interactions and the development of enzyme inhibitors. By measuring the rate of substrate hydrolysis in the presence of potential inhibitors, researchers can evaluate the efficacy of these compounds in modulating enzyme activity. This approach is valuable in drug discovery and development processes targeting proteolytic enzymes.

Chemical Synthesis and Reactions

Synthetic Pathways

Reaction TypeReagentsConditionsMajor Products
HydrolysisAcid (HCl) or Base (NaOH)Aqueous solution, varied temperatureN-acetyl-L-leucine and p-nitroaniline
ReductionH₂ with Pd/C catalystRoom temperature, atmospheric pressureN-acetyl-L-leucine-p-phenylenediamine
SubstitutionAcyl chlorides or anhydrides with pyridineOrganic solvent, controlled temperatureN-acyl-L-leucine-p-nitroanilide derivatives

These reactions are fundamental to understanding the chemical behavior of the compound and facilitate its utilization in various research applications.

Analytical Methods

Spectroscopic Detection

The presence of the p-nitroanilide group in N-Acetyl-L-leucine-p-nitroanilide enables straightforward spectroscopic detection. When enzymatic hydrolysis occurs, the released p-nitroaniline produces a yellow color that can be measured using a spectrophotometer at approximately 405 nm. This property allows for the development of colorimetric assays that provide quantitative data on enzyme activity with high sensitivity and reproducibility.

Chromatographic Techniques

Various chromatographic methods can be employed for the analysis and purification of N-Acetyl-L-leucine-p-nitroanilide. High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantitative analysis, while thin-layer chromatography (TLC) may be utilized for rapid qualitative assessment. These techniques enable the determination of compound purity and concentration, which are critical parameters for research applications.

Mass Spectrometric Analysis

Mass spectrometry provides valuable information about the molecular structure and fragmentation pattern of N-Acetyl-L-leucine-p-nitroanilide. This analytical approach offers high sensitivity and specificity, enabling the identification and characterization of the compound in complex matrices. Modern mass spectrometric techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are particularly useful for analyzing this compound and its derivatives.

Comparative Analysis

Related Compounds

N-Acetyl-L-leucine-p-nitroanilide belongs to a family of compounds used in biochemical research. A comparative analysis with similar compounds provides insights into structure-function relationships and specific applications:

CompoundStructureMolecular WeightPrimary Application
N-Acetyl-L-leucine-p-nitroanilideC₁₄H₁₉N₃O₄293.32 g/molLeucine aminopeptidase substrate
N-Acetyl-L-leucineC₈H₁₅NO₃173.21 g/molNeurological disorder treatment
L-Leucine p-nitroanilideC₁₂H₁₇N₃O₃251.28 g/molAminopeptidase substrate

These compounds share structural elements but differ in their specific functional groups, which influence their biochemical properties and applications.

Unique Properties

N-Acetyl-L-leucine-p-nitroanilide is distinguished by the presence of both acetyl and p-nitroanilide groups, which confer specific biochemical properties . The acetyl group enhances the compound's stability and bioavailability, while the p-nitroanilide group enables spectrophotometric detection in enzyme assays. This combination of features makes the compound particularly valuable for specific biochemical applications compared to related compounds.

Advantages and Limitations

Current Research and Future Directions

Recent Research Findings

Research involving N-Acetyl-L-leucine-p-nitroanilide continues to evolve, with recent studies exploring new applications and refinements of existing methodologies. Current investigations focus on the development of more sensitive detection methods, the use of the compound in high-throughput screening assays, and the exploration of structure-activity relationships with various enzymes. These studies contribute to the expanding knowledge base regarding this important biochemical reagent.

Emerging Applications

Emerging applications of N-Acetyl-L-leucine-p-nitroanilide and related compounds include their potential use in neurological disorder treatments. Research has demonstrated that N-acetyl-L-leucine can improve neurological function after injury by restricting cortical cell death and neuroinflammation . This suggests promising therapeutic applications for derivatives and analogs of the compound, particularly in the context of traumatic brain injury and other neurological conditions.

Future Research Directions

Future research directions for N-Acetyl-L-leucine-p-nitroanilide may include the development of modified derivatives with enhanced properties, integration into advanced biosensing platforms, and exploration of its potential in personalized medicine applications. Additionally, further investigation into the mechanism of action of related compounds in neurological disorders may lead to new therapeutic strategies and interventions for conditions with limited treatment options.

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